1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as n-boc-1h-pyrazole-4-boronic acid, have been used in chemical transformations .
Mode of Action
The mode of action of 1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid involves its interaction with its targets. The compound is a derivative of amino acids and is used in organic synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Biochemical Pathways
The biochemical pathways affected by this compound are related to peptide synthesis . The compound is used in the synthesis of dipeptides, which are small proteins that play crucial roles in various biological functions .
Pharmacokinetics
The compound’s tert-butoxycarbonyl (boc) group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol .
Result of Action
The result of the action of this compound is the formation of dipeptides . The compound’s distinctive coupling reagent enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. These ionic liquids have low viscosity, high thermal stability, and demonstrate a catalytic effect .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZAJLUNOQXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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